molecular formula C14H19NO2S B15037756 (3,4-Dimethoxyphenyl)(piperidin-1-yl)methanethione

(3,4-Dimethoxyphenyl)(piperidin-1-yl)methanethione

Cat. No.: B15037756
M. Wt: 265.37 g/mol
InChI Key: SMALAJBPLDUVSE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenecarbothioyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzenecarbothioyl)piperidine typically involves the reaction of piperidine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzenecarbothioyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenecarbothioyl)piperidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzenecarbothioyl)piperidine is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and reactivity compared to other piperidine derivatives.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C14H19NO2S/c1-16-12-7-6-11(10-13(12)17-2)14(18)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

SMALAJBPLDUVSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC

Origin of Product

United States

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